Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Dinitropyridine Analog
The presence of the trifluoromethyl group on 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine dramatically increases its predicted lipophilicity compared to 2-Chloro-3,5-dinitropyridine. The computed XLogP3 value of 2.4 for the target compound is 60% higher than the value of 1.5 for the non-fluorinated analog [1][2]. This is a critical differentiator for applications where membrane permeability, metabolic stability, or non-polar solubility must be tuned.
| Evidence Dimension | Predicted Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2): 1.5 |
| Quantified Difference | 0.9 units (60% increase) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
For procurement, this quantitative difference confirms that the fluorinated compound is a distinct starting material for synthesizing more lipophilic and potentially more bioavailable drug candidates.
- [1] PubChem Compound Summary for CID 10754613, 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine. View Source
- [2] PubChem Compound Summary for CID 75738, 2-Chloro-3,5-dinitropyridine. View Source
